molecular formula C13H18BNO3 B571644 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)ethanone CAS No. 1103862-13-0

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)ethanone

Cat. No. B571644
CAS RN: 1103862-13-0
M. Wt: 247.101
InChI Key: PUYOTRMLWYCWSJ-UHFFFAOYSA-N
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Description

“1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)ethanone” is a compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom. The compound also contains a tetramethyl-1,3,2-dioxaborolane group, which is a boronic ester .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through palladium-catalyzed borylation of aryl bromides . This involves the use of a palladium catalyst to add a boron group to the aryl bromide. The resulting product is then treated with pinacol to form the boronic ester .

Scientific Research Applications

Applications in Medicinal Chemistry

Drug Design and Synthesis

The structural motifs similar to "1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)ethanone" are crucial in the design and synthesis of pharmaceuticals. For instance, compounds with pyridine and dioxaborolane moieties have been explored for their role in inhibiting specific enzymes or receptor sites. A study by Scior et al. (2011) discusses the pharmacophore design of p38α MAP kinase inhibitors, indicating the importance of pyridinyl-imidazoles in developing selective inhibitors for inflammatory cytokine release (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Applications in Organic Synthesis

Synthetic Intermediates

Chemical structures containing pyridine and boronate esters serve as versatile intermediates in organic synthesis. They are used in cross-coupling reactions to construct complex organic molecules. The boronate ester functional group, in particular, is pivotal in Suzuki-Miyaura cross-coupling reactions, a widely used method to form carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Applications in Environmental Science

Pollutant Degradation

Compounds with functional groups similar to those in "1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)ethanone" may be studied for their role in environmental detoxification processes. For example, redox mediators and catalytic systems involving similar structures could enhance the degradation of organic pollutants, contributing to the development of more efficient and environmentally friendly remediation technologies (Husain & Husain, 2007).

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on the specific context in which it is used. Boronic esters are often used as intermediates in organic synthesis, where they can react with various nucleophiles in the presence of a catalyst .

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds are often classified as hazardous. They may be harmful if swallowed, cause eye irritation, and may be harmful to aquatic life .

properties

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO3/c1-9(16)10-6-11(8-15-7-10)14-17-12(2,3)13(4,5)18-14/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYOTRMLWYCWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726164
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1103862-13-0
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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